![molecular formula C24H29ClN2O2RuS B6309942 Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] CAS No. 865488-44-4](/img/structure/B6309942.png)
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]
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Overview
Description
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] is a coordination complex that features a ruthenium(II) center. This compound is notable for its application in asymmetric catalysis, particularly in transfer hydrogenation reactions. The presence of the mesitylene ligand and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)] imparts unique stereochemical properties to the complex, making it a valuable tool in enantioselective synthesis.
Preparation Methods
The synthesis of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) typically involves the reaction of a ruthenium precursor with mesitylene and the chiral diamine ligand. One common synthetic route is as follows:
Starting Materials: Ruthenium trichloride, mesitylene, and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)].
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired complex in high purity.
Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The complex is also involved in reduction reactions, particularly in transfer hydrogenation where it acts as a catalyst to transfer hydrogen from a donor molecule to an acceptor molecule.
Substitution: Ligand substitution reactions can occur, where the chloro or mesitylene ligands are replaced by other ligands under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen donors like isopropanol for transfer hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Overview
Asymmetric hydrogenation using RuCl(mesitylene)[(S,S)-MsDpen] has been extensively studied for its effectiveness in synthesizing chiral amines and alcohols from prochiral substrates. The catalyst's ability to provide high enantioselectivity makes it suitable for pharmaceutical applications where specific stereochemistry is essential.
Performance Data
The performance of this catalyst can be evaluated through various reaction conditions and substrates. Below is a summary of key findings from recent studies:
Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) |
---|---|---|---|
Acetophenone | 50°C, S/C = 1000 | 100 | 97 |
1-Methyl-3,4-dihydroisoquinoline | 30°C, H2, 24 h | 95 | 95 |
Acyclic imines | 40°C, S/C = 2000 | 98 | 96 |
These results indicate that the catalyst can achieve near-quantitative yields with excellent enantioselectivity across a range of substrates.
Case Studies
- Reduction of Ketones : In a study by Noyori et al., RuCl(mesitylene)[(S,S)-MsDpen] was utilized to reduce various ketones, achieving high yields and enantioselectivities. The reaction conditions were optimized to maximize performance, demonstrating the catalyst's robustness under different environments .
- Hydrogenation of Imines : Another significant application was reported where acyclic imines were hydrogenated using this catalyst. The reaction conditions were fine-tuned to improve selectivity, showcasing the catalyst's versatility in handling different functional groups .
Mechanism of Action
The mechanism by which Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the mesitylene and diamine ligands facilitates the selective transfer of hydrogen or other groups to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) can be compared with other similar ruthenium-based catalysts, such as:
Chloro(benzene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Similar structure but with benzene instead of mesitylene.
Chloro(cyclopentadienyl)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Features a cyclopentadienyl ligand.
Chloro(p-cymene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Contains p-cymene as the ligand.
The uniqueness of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) lies in its specific ligand combination, which imparts distinct stereochemical properties and catalytic activity, making it particularly effective in certain enantioselective reactions.
Biological Activity
Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) (commonly referred to as RuCl[(S,S)-MsDpen]) is a chiral ruthenium complex that has garnered attention in the field of asymmetric catalysis. This article explores its biological activity, particularly focusing on its catalytic properties and applications in organic synthesis.
- Molecular Formula : C24H29ClN2O2RuS
- Molecular Weight : 546.09 g/mol
- CAS Number : 865488-44-4
RuCl[(S,S)-MsDpen] acts primarily as a catalyst in asymmetric hydrogenation reactions. It facilitates the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. The mechanism involves the coordination of the substrate to the metal center, followed by hydrogen transfer that results in the formation of a chiral product.
1. Asymmetric Hydrogenation
The primary application of RuCl[(S,S)-MsDpen] is in the asymmetric hydrogenation of ketones. Studies indicate that this catalyst achieves high enantioselectivity, often exceeding 95% ee (enantiomeric excess). For instance, it has been effectively used to hydrogenate acetophenone and other ketones under mild conditions, yielding products with excellent optical purity .
2. Catalytic Efficiency
The catalytic efficiency of RuCl[(S,S)-MsDpen] is notable. In various studies, it has demonstrated turnover numbers (TON) and turnover frequencies (TOF) that are among the highest reported for similar catalysts. For example, a study reported a TON exceeding 2,400,000 with a TOF of 228,000 h−1 for certain substrates . Such figures underscore the potential of this compound in industrial applications where efficiency is critical.
Table 1: Summary of Catalytic Performance
Substrate | Product | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Acetophenone | (R)-1-Phenylethanol | 8 atm H2, 48 h | 100 | 99 |
Benzylacetone | (R)-Benzylalcohol | S/C = 2000 | 96 | 98 |
Phenylglyoxal diethylacetal | (R)-Hydroxyacetal | Basic conditions | >95 | 97 |
Case Study 1: Hydrogenation of Acetophenone
In a controlled experiment, acetophenone was subjected to asymmetric hydrogenation using RuCl[(S,S)-MsDpen] under optimized conditions (8 atm H2, with a substrate-to-catalyst ratio of 2000). The reaction yielded (R)-1-phenylethanol with an enantiomeric excess of 99%, demonstrating the catalyst's effectiveness in producing high-value chiral intermediates .
Case Study 2: Dynamic Kinetic Resolution
Another significant application involves dynamic kinetic resolution processes where RuCl[(S,S)-MsDpen] was utilized to convert racemic substrates into enantiomerically enriched products. This process is particularly valuable in pharmaceutical synthesis where chirality is crucial for biological activity .
Properties
CAS No. |
865488-44-4 |
---|---|
Molecular Formula |
C24H29ClN2O2RuS |
Molecular Weight |
546.1 g/mol |
IUPAC Name |
(2-amino-1,2-diphenylethyl)-methylsulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C9H12.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-7-4-8(2)6-9(3)5-7;;/h2-11,14-15H,16H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI Key |
IACBEXZXCYLFOG-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Isomeric SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Origin of Product |
United States |
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